molecular formula C13H16O5 B1376036 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid CAS No. 97025-29-1

3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid

Cat. No.: B1376036
CAS No.: 97025-29-1
M. Wt: 252.26 g/mol
InChI Key: PSICNEBEWCGDIH-UHFFFAOYSA-N
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Description

3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid: is an organic compound with the molecular formula C₁₃H₁₆O₅ It is characterized by the presence of an acetyl group and two methoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 2,4,5-trimethoxybenzaldehyde.

    Acetylation: The aromatic compound undergoes acetylation using acetic anhydride in the presence of a catalyst like sulfuric acid to introduce the acetyl group.

    Side Chain Introduction: The resulting acetylated product is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanoic acid side chain.

    Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propanoic acid
  • 3-(3,4-Dimethoxyphenyl)propanoic acid

Comparison:

  • 3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the acetyl group, which may result in different chemical reactivity and biological activity.
  • 3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure with methoxy groups at different positions, leading to variations in its chemical and biological properties.

Uniqueness: 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid is unique due to the presence of both acetyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-8(14)10-7-12(18-3)11(17-2)6-9(10)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICNEBEWCGDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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